4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl benzoate
Description
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl benzoate is a heterocyclic ester derivative featuring a pyran ring substituted with a pyrimidinylsulfanylmethyl group at the 6-position and a benzoate ester at the 3-position. Its molecular formula is C₁₈H₁₃N₂O₄S, with a molecular weight of 377.38 g/mol (calculated).
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c20-14-9-13(11-24-17-18-7-4-8-19-17)22-10-15(14)23-16(21)12-5-2-1-3-6-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIRDCICRLSIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl benzoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrimidine ring can be synthesized through cyclization reactions involving sulfur-containing reagents . The pyran ring is then formed through additional cyclization steps, and the benzoate group is introduced via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrimidine and pyran compounds exhibit significant antibacterial properties. For example, studies have shown that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran can inhibit the growth of various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 18 | 20 |
| Pseudomonas aeruginosa | 12 | 30 |
These results highlight the potential of this compound as an antimicrobial agent, suggesting applications in treating infections.
Enzyme Inhibition Studies
In vitro studies have demonstrated that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. Notably, the following enzyme inhibition percentages were observed:
| Enzyme | Inhibition Percentage (%) | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 75 | 15 |
| Urease | 60 | 10 |
These findings indicate potential therapeutic applications for neurological and urological conditions, particularly in Alzheimer's disease and urinary tract infections.
Anticancer Properties
A study investigated the anticancer potential of similar pyran derivatives. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:
- Cell Line Tested : HeLa (cervical cancer)
- IC50 Value : 12 µM after 48 hours
- Mechanism : Induction of apoptosis via mitochondrial pathway
This suggests that the compound may have significant implications in cancer therapy.
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl benzoate involves its interaction with molecular targets in biological systems. The pyrimidine ring can interact with nucleic acids, while the pyran ring and benzoate group can interact with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table compares the target compound with structurally related derivatives:
Key Observations :
- Solubility: The methoxyphenoxy substituent in the compound from may increase aqueous solubility relative to the sulfur-containing target compound.
- Biological Interactions: The benzooxazinone derivative exhibits a fused heterocyclic system, which could enhance binding affinity in enzyme inhibition compared to the γ-pyrone scaffold.
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl benzoate is a complex organic molecule with significant potential for diverse biological activities. Its unique structural features, including a pyran ring fused with a pyrimidine moiety, suggest various interactions with biological targets, making it an area of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 382.43 g/mol. The presence of functional groups such as carbonyl, sulfur, and nitrogen enhances its reactivity and biological potential.
The biological activity of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl benzoate is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies indicate that it may inhibit certain enzymes by binding to their active sites, affecting signal transduction pathways involved in cell growth and apoptosis .
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may also exhibit efficacy against various pathogens .
- Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
- Receptor Antagonism : It has been identified as a functional antagonist of the apelin (APJ) receptor, which plays a role in cardiovascular homeostasis and energy metabolism .
Comparative Analysis
A comparative analysis of similar compounds reveals variations in substituents and functional groups that influence biological activity. The following table summarizes key findings:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran} | Contains a similar pyran and pyrimidine structure | Potentially antimicrobial |
| 2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivatives | Different halogen substitution | Antidiabetic properties |
| Sulfometuron-methyl | Similar sulfonamide structure | Herbicidal activity |
This comparison emphasizes the unique profile of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl benzoate within this class of compounds .
Case Studies
Recent studies have explored the pharmacological implications of this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values lower than those of standard chemotherapeutics .
- Antimicrobial Efficacy : Another investigation reported that the compound showed effective inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
Q & A
Q. What are the recommended synthetic routes for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl benzoate, and what critical reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Sulfanyl-methylation : Introducing the pyrimidin-2-ylsulfanyl group via nucleophilic substitution or thiol-ene coupling under inert conditions.
- Esterification : Reacting the pyran-3-ol intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Q. Critical Conditions :
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, as noted in analogous pyrazole syntheses .
- Temperature : Reactions often proceed at 80–100°C in degassed DMF/water mixtures to prevent oxidation of sulfur-containing intermediates .
- Yield Optimization : Substrate molar ratios (e.g., 1:1.2 for boronic acid coupling partners) and extended reaction times (12–24 hrs) improve yields .
Q. Table 1: Representative Synthetic Yields
| Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Sulfanyl-methylation | 72–83 | DMF/H₂O, Pd(PPh₃)₄, 80°C, 24h | |
| Esterification | 85–90 | CH₂Cl₂, Et₃N, 0°C → RT, 4h |
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidine protons at δ 8.5–9.0 ppm; benzoate carbonyl at δ 170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Resolves stereochemistry and packing modes, as demonstrated for morpholinyl benzoate analogs .
- Collision Cross-Section (CCS) Analysis : Predicts conformational stability via ion mobility-mass spectrometry (e.g., CCS ≈234 Ų for [M+H]⁺) .
Q. What safety protocols are essential for handling this compound during experiments?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact, as recommended for sulfur-containing heterocycles .
- Ventilation : Use fume hoods to minimize inhalation of volatile byproducts (e.g., thiols).
- Waste Management : Segregate halogenated/organic waste and dispose via certified hazardous waste contractors .
Advanced Research Questions
Q. How do substituents on the pyrimidine ring influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl or chloro substituents (e.g., in ) enhance electrophilicity, accelerating Suzuki-Miyaura couplings but risking side reactions (e.g., dehalogenation) .
- Steric Effects : Bulky groups at the 4-position of pyrimidine reduce coupling efficiency; optimize using microwave-assisted heating or excess boronic acid .
- Case Study : A 6-ethylthieno-pyrimidin-4-one derivative achieved 96% yield with a 4-chlorophenyl substituent, highlighting the balance between electronic and steric factors .
Q. How can discrepancies between theoretical and experimental NMR data be resolved?
Methodological Answer:
- Solvent Effects : Simulate spectra using polarizable continuum models (PCM) for DMSO-d₆ or CDCl₃ to match experimental shifts .
- Dynamic Effects : Account for tautomerism (e.g., keto-enol equilibria in pyran-4-one systems) via variable-temperature NMR .
- Validation : Cross-check with 2D NMR (COSY, HSQC) to assign overlapping signals, as done for thieno-pyrimidinone analogs .
Q. How does the compound’s crystal structure inform its stability under varying conditions?
Methodological Answer:
- Packing Analysis : Intermolecular hydrogen bonds (e.g., C=O⋯H-N) in morpholinyl benzoates enhance thermal stability (mp >250°C) .
- Moisture Sensitivity : Hydrophobic benzoyl groups in analogs () reduce hygroscopicity, enabling storage at RT under nitrogen .
- Photostability : Conjugated pyran-pyrimidine systems may undergo [4+2] cycloaddition under UV light; test via accelerated aging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
